2-(4-Chlorophenyl)-2-methylpropan-1-ol

Solid-state chemistry Logistics Purity

Procure CAS 80854-14-4 specifically as a starting material for AKT protein kinase inhibitors per WO2005/51304. Its solid state (MP 50°C) enables precise gravimetric dispensing in automated synthesis. Structural specificity as a primary alcohol differentiates it from isomers, ensuring regioselectivity in etherification/esterification. Require batch-specific CoA (≥98% GC, HPLC, NMR) to minimize re-purification.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 80854-14-4
Cat. No. B1590159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-methylpropan-1-ol
CAS80854-14-4
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
InChIKeyNJTICDHSNUXDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 80854-14-4): A Core Intermediate for Pharmaceutical and Agrochemical Synthesis


2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 80854-14-4) is a chlorinated aromatic tertiary alcohol with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol [1]. This compound is a solid at room temperature with a melting point of 50°C and is primarily recognized for its role as a versatile synthetic intermediate in the preparation of pharmaceuticals and agrochemicals, rather than as a final active ingredient [1]. Its structural features, including the gem-dimethyl group and the primary alcohol, confer specific reactivity that differentiates it from its positional isomers and oxidized analogs .

Why 2-(4-Chlorophenyl)-2-methylpropan-1-ol is Not a Simple 'In-Class' Substitute: The Critical Role of Regio- and Chemo-specificity


Direct substitution of 2-(4-Chlorophenyl)-2-methylpropan-1-ol with closely related analogs like 1-(4-chlorophenyl)-2-methylpropan-2-ol (CAS 5468-97-3) or its corresponding ketone or aldehyde is not feasible in synthetic applications without compromising yield, altering downstream reaction pathways, or introducing unwanted byproducts . The position of the hydroxyl group (primary vs. tertiary) and the oxidation state of the benzylic carbon (alcohol vs. carbonyl) are critical for regioselective functionalization, such as etherification or esterification. Furthermore, in biological contexts, these structural nuances dictate distinct interactions with enzymatic targets, making each compound a unique entity for specific assay conditions or metabolic pathways [1][2].

Quantitative Differentiation of 2-(4-Chlorophenyl)-2-methylpropan-1-ol from Key Analogs


Comparison of Physical State and Handling: Solid Target Compound vs. Liquid Analog

A key practical differentiator for procurement and handling is the physical state at room temperature. 2-(4-Chlorophenyl)-2-methylpropan-1-ol is a solid with a reported melting point of 50°C [1]. In contrast, the structurally similar analog 1-(4-chlorophenyl)-2-methylpropan-2-ol (CAS 5468-97-3) is reported to be a liquid with a melting point of approximately 34°C . This 16°C difference in melting point has significant implications for storage, shipping, and accurate weighing in a laboratory setting.

Solid-state chemistry Logistics Purity Storage stability

Role as a Specific Intermediate in an AKT Kinase Inhibitor Patent

2-(4-Chlorophenyl)-2-methylpropan-1-ol is specifically cited as a synthetic intermediate in the preparation of novel AKT protein kinase inhibitors, a major target in oncology drug discovery [1]. This patent linkage provides a verifiable application context. In contrast, its structural isomer, 1-(4-chlorophenyl)-2-methylpropan-2-ol (CAS 5468-97-3), is documented primarily as an intermediate for the synthesis of Chlorphentermine, an anorectic agent related to amphetamine, highlighting a distinct and divergent application path .

Medicinal chemistry Kinase inhibitors AKT Cancer research

HPLC Purity Specification and Batch-to-Batch Reproducibility

Vendor specifications for 2-(4-Chlorophenyl)-2-methylpropan-1-ol provide a verifiable standard for procurement quality. Reputable suppliers offer the compound with a minimum purity of 98% as determined by Gas Chromatography (GC) or 95% with batch-specific HPLC, NMR, and GC quality reports available . This level of analytical characterization is essential for ensuring reproducibility in complex synthetic sequences where trace impurities can significantly impact yield or lead to side reactions.

Analytical chemistry Quality control HPLC GC

Key Application Scenarios for 2-(4-Chlorophenyl)-2-methylpropan-1-ol Based on Verifiable Evidence


Synthesis of Novel AKT Kinase Inhibitors for Oncology Research

Procure this compound specifically as a starting material or intermediate for preparing the class of AKT protein kinase inhibitors described in patent WO2005/51304 A2 [1]. This is a validated application where the compound's structure is explicitly required for the synthetic route, offering a clear justification for its selection over other chlorinated aromatic alcohols.

Precise Solid-Phase Handling in High-Throughput Experimentation

Utilize the compound's solid physical state at room temperature (MP 50°C) [1] for accurate gravimetric dispensing in automated high-throughput synthesis or combinatorial chemistry platforms. This provides a practical advantage over liquid analogs that can be difficult to handle consistently in small quantities due to viscosity and surface tension effects.

Quality-Sensitive Synthesis Requiring Documented Batch Purity

Select this compound from vendors offering batch-specific Certificates of Analysis with HPLC, NMR, and GC data (e.g., purity ≥98% by GC) . This is essential for synthetic steps that are highly sensitive to impurities, ensuring a higher probability of first-pass success and minimizing the need for extensive re-purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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